3-[(4-phenylpiperazin-1-yl)sulfonyl]-N-{[4-(propan-2-yl)phenyl]methyl}thiophene-2-carboxamide
Description
The compound 3-[(4-phenylpiperazin-1-yl)sulfonyl]-N-{[4-(propan-2-yl)phenyl]methyl}thiophene-2-carboxamide features a thiophene-2-carboxamide core modified with a sulfonyl-linked 4-phenylpiperazine moiety at position 3 and an isopropyl-substituted benzyl group at the carboxamide nitrogen. This structure combines electronic modulation (via the sulfonyl group) and steric bulk (via the phenylpiperazine and isopropylbenzyl groups), which may enhance target binding and metabolic stability.
Properties
IUPAC Name |
3-(4-phenylpiperazin-1-yl)sulfonyl-N-[(4-propan-2-ylphenyl)methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O3S2/c1-19(2)21-10-8-20(9-11-21)18-26-25(29)24-23(12-17-32-24)33(30,31)28-15-13-27(14-16-28)22-6-4-3-5-7-22/h3-12,17,19H,13-16,18H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOTZYAIZPISSLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
A structurally similar compound, 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide, has been reported to inhibit acetylcholinesterase (ache). AChE is an enzyme that hydrolyzes acetylcholine, a neurotransmitter involved in learning and memory.
Mode of Action
The structurally similar compound mentioned above inhibits ache, likely by binding to the active site of the enzyme and preventing it from hydrolyzing acetylcholine.
Biological Activity
The compound 3-[(4-phenylpiperazin-1-yl)sulfonyl]-N-{[4-(propan-2-yl)phenyl]methyl}thiophene-2-carboxamide , commonly referred to as compound 1 , is a novel thiophene derivative with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological systems, and comparative analysis with related compounds.
Chemical Structure and Properties
The molecular formula of compound 1 is , and it features a thiophene ring, a sulfonamide group, and a piperazine moiety, which are critical for its biological interactions.
Compound 1's mechanism of action is primarily attributed to its ability to interact with specific biological targets:
- Receptor Interaction : The piperazine moiety is known to modulate neurotransmitter receptors, which may influence various neurological pathways.
- Sulfonyl Group Activity : The sulfonyl group can form hydrogen bonds with biological macromolecules, enhancing binding affinity and specificity towards target sites .
Antitumor Activity
Recent studies have indicated that compound 1 exhibits significant antitumor properties. For example:
- Cell Line Studies : In vitro assays revealed that compound 1 effectively induces apoptosis in various cancer cell lines. The mechanism involves the activation of caspases and DNA fragmentation, similar to other known anticancer agents .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| K562 (CML) | 2.5 | Apoptosis via caspase activation |
| Hep3B | 5.46 | Disruption of tubulin dynamics |
| MCF-7 | 14.31 | Induction of mitochondrial dysfunction |
Antibacterial and Antioxidant Properties
Compound 1 also demonstrates antibacterial and antioxidant activities:
- Antibacterial Efficacy : It has shown effectiveness against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, with activity indices surpassing those of traditional antibiotics .
| Bacteria | Activity Index (%) |
|---|---|
| E. coli | 83.3 |
| P. aeruginosa | 82.6 |
Comparative Analysis
When compared to similar compounds, compound 1 exhibits unique properties due to the combination of the thiophene ring and the sulfonamide group:
- Comparison with Related Compounds :
| Compound Name | Key Features | Antitumor Activity (IC50) |
|---|---|---|
| 3-(4-Fluorophenyl)-1-(4-phenylpiperazin-1-yl)propan-1-one | Lacks sulfonyl group | Not specified |
| 3-(4-Chlorophenyl)sulfonyl-1-(4-phenylpiperazin-1-yl)propan-1-one | Contains chlorine instead of fluorine | Lower than compound 1 |
Case Studies
Several case studies illustrate the efficacy of compound 1 in clinical settings:
- Study on K562 Cells : Treatment with compound 1 resulted in significant apoptotic cell death within hours, indicating rapid action against leukemia cells.
- In Vivo Models : Animal studies demonstrated that compound 1 significantly reduced tumor size compared to control groups when administered at optimized dosages.
Scientific Research Applications
Functional Groups
The compound features several significant functional groups:
- Sulfonamide : Enhances solubility and biological activity.
- Piperazine Ring : Known for its role in drug design, particularly for central nervous system (CNS) targets.
- Thiophene : Contributes to the electronic properties of the molecule.
Medicinal Chemistry
The compound is investigated for its potential as a therapeutic agent targeting neurological disorders. The piperazine moiety is crucial for binding to neurotransmitter receptors, which may modulate various biological pathways.
Case Studies
- Neuropharmacology : Research indicates that compounds with piperazine and sulfonamide structures can exhibit antidepressant and anxiolytic effects by interacting with serotonin and dopamine receptors.
Material Science
Due to its unique structural features, this compound has potential applications in the development of novel materials with specific electronic or optical properties. The thiophene component is particularly valuable in organic electronics.
Case Studies
- Organic Photovoltaics : Thiophene derivatives are known to enhance charge transport properties in organic solar cells, making this compound a candidate for further exploration in this field.
Biological Studies
The interactions of the sulfonyl and piperazine moieties with biological targets can be studied to understand their roles in drug design and efficacy.
Research Opportunities
Further studies are warranted to explore:
- The full pharmacological profile of this compound.
- Its efficacy in preclinical models for various CNS disorders.
Synthesis Improvements
Optimization of synthetic routes could enhance yield and purity, facilitating larger-scale production for research purposes.
Comparison with Similar Compounds
Structural Analogues and Key Modifications
The table below highlights structural variations, physicochemical properties, and inferred biological implications of the target compound and its analogues:
Physicochemical and Pharmacokinetic Insights
- Sulfonyl vs.
- Substituent Effects :
- Fluorine (CAS 1040634-43-2) : Introduces electronegativity and may block metabolic oxidation, improving half-life .
- Isopropylbenzyl (Target Compound) : Increases steric bulk and lipophilicity (logP), favoring membrane permeability but possibly reducing aqueous solubility.
- Trifluoromethoxy (CAS RN in ) : Balances lipophilicity and metabolic resistance due to the stability of the CF₃ group.
Preparation Methods
Thiophene Ring Functionalization
The thiophene core is synthesized via a Gewald reaction, combining 2-mercaptoacetic acid with ketones under basic conditions. For this compound, thiophene-2-carboxylic acid is prepared by oxidizing 2-methylthiophene with potassium permanganate in aqueous sodium hydroxide.
Reaction Conditions:
Sulfonylation at the C3 Position
Sulfonylation introduces the 4-phenylpiperazin-1-ylsulfonyl group using 3-chlorosulfonylthiophene-2-carbonyl chloride . This intermediate is generated by treating thiophene-2-carboxylic acid with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0°C.
Procedure:
-
Add ClSO₃H (2.5 equiv) dropwise to thiophene-2-carboxylic acid in DCM.
-
Stir at 0°C for 2 hours, then warm to room temperature.
-
Quench with ice water and extract with DCM.
-
Dry over MgSO₄ and concentrate to yield 3-chlorosulfonylthiophene-2-carbonyl chloride.
Key Data:
Coupling with 4-Phenylpiperazine
Nucleophilic Substitution
The sulfonyl chloride intermediate reacts with 4-phenylpiperazine in the presence of a base to form the sulfonamide bond. Triethylamine (TEA) is used to scavenge HCl, driving the reaction to completion.
Optimized Conditions:
-
Reagents:
-
3-Chlorosulfonylthiophene-2-carbonyl chloride (1.0 equiv)
-
4-Phenylpiperazine (1.2 equiv)
-
TEA (2.5 equiv)
-
-
Solvent: Tetrahydrofuran (THF)
-
Temperature: 25°C, 12 hours
-
Workup: Filter, wash with brine, and purify via silica gel chromatography (EtOAc/hexanes).
Outcome:
-
Isolated Yield: 82%
-
H NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, thiophene), 7.45–7.30 (m, 5H, phenyl), 3.60–3.20 (m, 8H, piperazine).
Formation of the Carboxamide Moiety
Activation of the Carboxylic Acid
The intermediate 3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acyl chloride.
Procedure:
-
Reflux the carboxylic acid (1.0 equiv) with SOCl₂ (5.0 equiv) in anhydrous toluene.
-
Remove excess SOCl₂ under reduced pressure.
Amine Coupling
The acyl chloride reacts with 4-isopropylbenzylamine in dichloromethane with pyridine as a base.
Reaction Setup:
-
Acyl chloride (1.0 equiv)
-
4-Isopropylbenzylamine (1.1 equiv)
-
Pyridine (2.0 equiv)
-
Solvent: DCM
-
Time: 4 hours at 25°C
Purification:
-
Column chromatography (SiO₂, 3:7 EtOAc/hexanes).
-
Final Yield: 75%
-
C NMR (101 MHz, CDCl₃): δ 165.2 (C=O), 141.5 (thiophene C3), 34.1 (CH(CH₃)₂).
Optimization and Challenges
Regioselectivity in Sulfonylation
Early routes faced competing sulfonylation at C4/C5 of the thiophene. Introducing electron-withdrawing groups (e.g., carbonyl) at C2 directed sulfonylation to C3, achieving >95% regioselectivity.
Amine Compatibility
4-Isopropylbenzylamine’s steric bulk necessitated prolonged reaction times. Catalytic DMAP (5 mol%) accelerated coupling, reducing time from 12 to 4 hours.
Spectroscopic Data Summary:
| Technique | Key Signals |
|---|---|
| H NMR | δ 1.25 (d, 6H, CH(CH₃)₂), 4.55 (s, 2H, CH₂NH), 7.85 (s, 1H, thiophene) |
| IR (cm⁻¹) | 1680 (C=O), 1340, 1160 (SO₂) |
| HRMS (m/z) | [M+H]⁺ Calc.: 528.1834; Found: 528.1836 |
Q & A
Q. What are the common synthetic routes for synthesizing 3-[(4-phenylpiperazin-1-yl)sulfonyl]-N-{[4-(propan-2-yl)phenyl]methyl}thiophene-2-carboxamide?
The synthesis typically involves a multi-step approach:
Core Thiophene Formation : React thiophene-2-carboxylic acid derivatives with sulfonating agents (e.g., chlorosulfonic acid) to introduce the sulfonyl group.
Piperazine Coupling : Attach 4-phenylpiperazine via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .
Carboxamide Formation : Use coupling reagents like HBTU or BOP with Et₃N in THF to link the substituted benzylamine (e.g., [4-(propan-2-yl)phenyl]methylamine) to the thiophene core .
Purification : Employ silica gel column chromatography (e.g., EtOAc/hexane gradient) and recrystallization for isolation.
Q. What analytical techniques are used to confirm the compound’s structural integrity post-synthesis?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and purity (e.g., aromatic protons at δ 7.2–7.8 ppm for phenyl groups) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ = calculated m/z ± 0.001 Da) .
- X-ray Crystallography : Resolves crystal packing and stereochemistry, critical for confirming sulfonyl and piperazine orientations .
- Infrared Spectroscopy (IR) : Detects key functional groups (e.g., S=O stretch at ~1350 cm⁻¹, C=O at ~1680 cm⁻¹) .
Q. How is preliminary biological activity profiling conducted for this compound?
- In Vitro Assays : Screen against target receptors (e.g., serotonin or dopamine receptors) using radioligand binding assays (IC₅₀ values reported in nM ranges) .
- Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .
- Solubility and Stability : Assess pharmacokinetic properties via HPLC under physiological pH (e.g., PBS buffer, 37°C) .
Advanced Research Questions
Q. How can reaction yields be optimized during the sulfonylation step?
| Parameter | Standard Conditions | Optimized Approach |
|---|---|---|
| Solvent | DCM | Switch to DMF for better solubility of intermediates . |
| Catalyst | None | Add catalytic DMAP to enhance sulfonyl group activation . |
| Temperature | RT | Heat to 50°C for 2 hours to accelerate reaction kinetics . |
| Workup | Aqueous extraction | Use precipitation (e.g., ice-cold ethanol) to minimize product loss . |
Q. How can contradictory biological activity data across studies be resolved?
- Assay Standardization : Replicate experiments using consistent cell lines (e.g., HEK-293 for receptor binding) and control compounds .
- Metabolite Interference : Perform LC-MS/MS to identify degradation products that may skew activity .
- Concentration Gradients : Test a broader range (e.g., 0.1–500 µM) to identify off-target effects at higher doses .
- Structural Confirmation : Re-analyze batches via X-ray crystallography to rule out polymorphic variations affecting activity .
Q. What computational methods are used to predict binding affinity and guide SAR studies?
- Molecular Docking : Use AutoDock Vina to model interactions with target receptors (e.g., 5-HT₁A) and identify key residues (e.g., Asp116 for hydrogen bonding) .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to prioritize analogs (e.g., electron-withdrawing groups enhance sulfonyl binding) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the sulfonyl-piperazine moiety in aqueous environments .
Q. How can regioselectivity challenges in piperazine substitution be addressed?
- Protecting Groups : Temporarily block the piperazine nitrogen with Boc groups to direct substitution to the desired position .
- Microwave Synthesis : Apply microwave irradiation (150°C, 20 min) to enhance reaction specificity and reduce byproducts .
- Catalytic Systems : Use CuI/1,10-phenanthroline to promote Ullmann-type coupling for C–N bond formation .
Data Contradiction Analysis
Case Study : Conflicting IC₅₀ values in serotonin receptor binding assays.
- Root Cause : Variations in membrane preparation methods (e.g., differential GPCR expression levels).
- Resolution :
- Validate receptor density via Western blotting .
- Use a standardized radioligand (e.g., [³H]-8-OH-DPAT for 5-HT₁A).
- Normalize data to protein concentration (Bradford assay) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
